4-Phenoxyfuro[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-phenoxyfuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H9NO2/c1-2-4-10(5-3-1)16-13-11-7-9-15-12(11)6-8-14-13/h1-9H |
InChI Key |
WLEPXEHIIUVIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenoxyfuro 3,2 C Pyridine and Analogues
Direct Synthesis Approaches to 4-Phenoxyfuro[3,2-c]pyridine
Direct approaches focus on the functionalization of the C4 position of an already formed furo[3,2-c]pyridine (B1313802) ring system. These methods are advantageous as they allow for late-stage modification, enabling the synthesis of a diverse library of analogues from a common intermediate. Key strategies involve transition-metal-catalyzed reactions that facilitate the formation of the crucial C-O ether bond.
Copper-catalyzed O-arylation, often referred to as the Chan-Lam or Ullmann condensation, represents a powerful method for forming aryl ether bonds. In the context of this compound synthesis, this strategy would typically involve the reaction of a 4-hydroxyfuro[3,2-c]pyridine intermediate with a phenylboronic acid derivative or phenol (B47542) itself. The development of copper-mediated C–O bond formation has expanded to include a wide array of oxygen nucleophiles and boron reagents, with Cu(OAc)2 being a common catalyst of choice. nih.gov While the classic Ullmann reaction often requires harsh conditions, modern protocols utilize various copper sources (CuI, CuBr, Cu(OAc)2) and ligands to facilitate the coupling under milder temperatures. nih.govorganic-chemistry.orgmdpi.com The use of ligands like (2-pyridyl)acetone has been shown to promote the coupling of various phenols with aryl halides, showcasing broad functional group compatibility. organic-chemistry.org
Table 1: Representative Conditions for Copper-Catalyzed O-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Cu(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | Reflux |
| CuI | (2-Pyridyl)acetone | K₂CO₃ | DMF | 100-120 °C |
| CuBr | None | Cs₂CO₃ | DMSO | 80-120 °C |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, offer a versatile alternative for introducing the phenoxy group. This method typically couples a 4-halo-furo[3,2-c]pyridine (e.g., chloro, bromo, or tosylate derivative) with phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The continual development of ligands and precatalysts has led to increasingly general and reliable protocols for C-N and C-O bond formations. nih.gov The choice of ligand (e.g., dppp, XPhos) is critical for the reaction's success, influencing catalytic activity and substrate scope. rsc.org These reactions are prized for their high functional group tolerance and generally high yields, making them a cornerstone of modern organic synthesis. nih.govrsc.org
Table 2: Typical Conditions for Palladium-Catalyzed C-O Cross-Coupling
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 °C |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 °C |
| Pd(PPh₃)₄ | - | NaOtBu | Toluene | Reflux |
A common and practical approach to this compound involves a multi-step sequence starting from a readily accessible furo[3,2-c]pyridine precursor. For instance, a 4-chlorofuro[3,2-c]pyridine (B1586628) derivative can be synthesized and subsequently subjected to nucleophilic aromatic substitution with sodium phenoxide. The chlorine atom at the C4 position can be replaced by various heterocyclic secondary amines, demonstrating the feasibility of nucleophilic substitution at this position. semanticscholar.org Similarly, the synthesis of 2-phenoxypyridine (B1581987) derivatives has been efficiently achieved from pyridin-2(1H)-one and an aryne source, suggesting that a corresponding 4-hydroxyfuro[3,2-c]pyridine (the tautomer of furo[3,2-c]pyridin-4(5H)-one) could serve as a viable precursor for phenoxylation. nih.govrsc.org These multi-step routes allow for the purification of intermediates and can be highly reliable for producing the target compound.
Synthesis of the Furo[3,2-c]pyridine Core System
The construction of the bicyclic furo[3,2-c]pyridine framework is the foundational step in many synthetic routes. Various cyclization strategies have been developed to assemble this important heterocyclic motif.
The creation of the fused furo[3,2-c]pyridine ring system can be achieved through several elegant cyclization reactions. One notable method involves a cascade process beginning with a Sonogashira reaction of 4-hydroxy-3-iodopyridine with a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org Other approaches focus on building the pyridine (B92270) ring onto a furan precursor. For example, the Pictet-Spengler reaction, which involves the condensation of a furan-containing amine with an aldehyde followed by an acid-catalyzed cyclization, has been successfully used to synthesize tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org
Intramolecular cyclizations are a cornerstone of heterocyclic synthesis, providing direct access to fused ring systems. The Bischler-Napieralski reaction, a classic method for synthesizing dihydroisoquinolines, has been adapted for the construction of the related tetrahydrofuro[3,2-c]pyridine core. wikipedia.org This reaction involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com While effective, this approach can be limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines and potential side reactions under acidic conditions. beilstein-journals.org
Intramolecular Friedel-Crafts reactions are another key strategy. wikipedia.org While the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom and complexation of the Lewis acid catalyst, this reaction can be effective on more electron-rich precursors or in an intramolecular fashion where the reactive groups are tethered. youtube.comorganic-chemistry.org For instance, the intramolecular Friedel-Crafts alkylation of alcohols attached to a furan ring has been used to afford tetrahydrofuro[3,2-c]pyridines. nih.gov Similarly, a highly efficient and selective Friedel-Crafts acylation has been developed to acetylate the C-3 position of the related imidazo[1,2-a]pyridine (B132010) system, indicating the potential of this reaction type within fused pyridine heterocycles under the right conditions. nih.gov
Cyclization Reactions Leading to the Furo[3,2-c]pyridine Framework
Intermolecular Condensation Reactions
The synthesis of the furo[3,2-c]pyridine core through intermolecular condensation reactions represents a versatile approach, often involving the strategic combination of a furan precursor with a pyridine-forming component. While direct condensation to form this compound is not extensively documented, related syntheses of functionalized furo[3,2-c]pyridin-4(5H)-ones provide a conceptual basis. For instance, a one-pot reaction between 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes in the presence of triethylamine (B128534) as a catalyst has been shown to yield 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives. This reaction proceeds under mild conditions and demonstrates the feasibility of constructing the fused ring system through a condensation pathway. The introduction of a phenoxy group at the 4-position would likely require a subsequent functionalization step, such as the conversion of the 4-oxo group to a leaving group followed by nucleophilic substitution with phenol.
Pictet-Spengler Reaction-based Syntheses of Hydrogenated Furo[3,2-c]pyridines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including hydrogenated furo[3,2-c]pyridines. beilstein-journals.orgnih.govwikipedia.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to close the ring. beilstein-journals.orgwikipedia.org
A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, which serves as a viable pathway to precursors of 4-phenoxy analogues. beilstein-journals.orgnih.govresearchgate.net This method utilizes the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.govresearchgate.net
The general reaction scheme is as follows:
| Starting Materials | Conditions | Product | Yield |
|---|---|---|---|
| 2-(5-Methylfuran-2-yl)ethanamine and Benzaldehyde | HCl, AcOH, 70 °C | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Moderate to Good |
| 2-(5-Methylfuran-2-yl)ethanamine and various aromatic aldehydes | Acid catalyst (e.g., HCl, TsOH) | 4-Aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines | Variable |
The yields of these reactions are influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields than electron-withdrawing groups. beilstein-journals.org To obtain a 4-phenoxy derivative, one could envision employing an aldehyde bearing a phenoxy group or functionalizing the resulting 4-aryl group. Subsequent dehydrogenation would then lead to the fully aromatic this compound.
Metal-Mediated and Catalyzed Cycloadditions for Fused Ring Construction
Metal-catalyzed reactions, particularly those involving palladium, offer efficient routes to the furo[3,2-c]pyridine skeleton. acsgcipr.orgrsc.org A notable example is a cascade process that combines a Sonogashira cross-coupling reaction with a subsequent cyclization to construct the furan ring. semanticscholar.org
This methodology commences with a 4-hydroxy-3-iodopyridine, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting intermediate then undergoes a base-induced 5-endo-dig cyclization, where the oxygen of the pyridine ring attacks the alkyne to form the furan ring. semanticscholar.org To synthesize a 4-phenoxy derivative using this approach, one would start with a 4-phenoxy-3-iodopyridine.
| Reactants | Catalyst/Reagents | Intermediate | Final Product |
|---|---|---|---|
| 4-Hydroxy-3-iodopyridine, Terminal Alkyne | Pd(OAc)2, PPh3, CuI, iPr2NH | 4-Hydroxy-3-(alkynyl)pyridine | 2-Substituted furo[3,2-c]pyridine |
Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful tool for the de novo construction of pyridine rings, which can be adapted for the synthesis of fused systems like furo[3,2-c]pyridines. acsgcipr.org These reactions typically involve the co-cyclization of alkynes and nitriles, offering a convergent approach to highly substituted pyridines. acsgcipr.org
Transformations of Related Heterocycles to Furo[3,2-c]pyridines
The synthesis of furo[3,2-c]pyridines can also be achieved through the chemical transformation of other heterocyclic systems. For instance, appropriately substituted pyridines can serve as precursors. A concise four-step synthesis of furo[2,3-b]pyridines, an isomeric system, has been reported starting from 2,5-dichloronicotinic acid. nih.gov This suggests that a similar strategy, starting with a suitably functionalized pyridine, could be developed for the furo[3,2-c]pyridine isomer.
One potential route could involve the nucleophilic aromatic substitution on a dihalopyridine with a furan-based nucleophile, followed by ring closure. The introduction of the phenoxy group could be accomplished either by starting with a phenoxy-substituted pyridine or by functionalizing the furo[3,2-c]pyridine core in a later step.
Regioselectivity and Stereoselectivity in this compound Synthesis
Control of Substitution Pattern at the Pyridine and Furan Moieties
Achieving the desired regiochemistry is paramount in the synthesis of this compound. The substitution pattern on both the pyridine and furan rings must be carefully controlled.
In the context of the Sonogashira coupling approach, the regioselective synthesis of the required 4-phenoxy-3-iodopyridine precursor is crucial. This can be achieved through established methods for the selective halogenation and functionalization of the pyridine ring.
For Pictet-Spengler-based routes, the substitution on the final product is dictated by the choice of the starting 2-(furan-2-yl)ethanamine and the aldehyde. To introduce substituents on the furan moiety, one would need to start with a correspondingly substituted furan.
Direct C-H functionalization of the pyridine ring is an emerging strategy that can offer high regioselectivity. nih.gov While not yet specifically applied to this compound, methods for the C4-alkylation of pyridines using a removable blocking group have been developed, suggesting that similar strategies could be adapted for the introduction of a phenoxy group. nih.govchemrxiv.org
Strategies for Chiral Synthesis of Functionalized Furo[3,2-c]pyridine Derivatives (where applicable to phenoxy variants)
The synthesis of enantiomerically pure furo[3,2-c]pyridine derivatives is of great interest, particularly for their potential applications in pharmacology. While specific examples for phenoxy variants are scarce, general strategies for asymmetric synthesis can be considered.
The Pictet-Spengler reaction, for instance, can be rendered asymmetric. wikipedia.org This has been achieved through the use of chiral auxiliaries on the starting β-arylethylamine or by employing chiral Brønsted acid catalysts. wikipedia.org The reaction of enantiopure tryptophan derivatives, for example, leads to the formation of tetrahydro-β-carbolines with high diastereoselectivity. wikipedia.org A similar approach could be envisioned for the synthesis of chiral hydrogenated furo[3,2-c]pyridines, which could then be aromatized.
Another promising avenue is the use of metal-catalyzed asymmetric cycloaddition reactions. Dual-copper-catalyzed enantioselective [2+3] cycloadditions have been successfully employed for the synthesis of optically pure dihydrofuro[3,2-c]coumarin derivatives, demonstrating the potential of this strategy for constructing chiral fused furan ring systems. acs.org
Green Chemistry Approaches in Furo[3,2-c]pyridine Synthesis
The imperative to reduce the environmental impact of chemical synthesis has driven the adoption of green chemistry principles in the production of furo[3,2-c]pyridine derivatives. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.
Microwave-Assisted Synthesis of Furo[3,2-c]pyridine Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. beilstein-journals.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity.
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous fused pyridine systems under microwave irradiation provides a strong precedent for its applicability. For instance, the synthesis of various pyridine derivatives has been successfully achieved through one-pot, multi-component reactions under microwave conditions, highlighting the potential for rapid and efficient construction of the core heterocyclic structure. beilstein-journals.org
The key reaction for the formation of the furo[3,2-c]pyridine scaffold often involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. Microwave assistance has been shown to be highly effective for Sonogashira reactions, promoting rapid C-C bond formation. semanticscholar.org The synthesis of related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has been accomplished in aqueous media under microwave irradiation, further underscoring the potential for green synthetic routes. rsc.org
| Product | Reactants | Catalyst/Base | Solvent | Method | Time (min) | Yield (%) | Reference |
| Substituted Pyridines | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate (B1210297) | None | Ethanol | Microwave | 2-7 | 82-94 | mdpi.com |
| 2-Formimidate-3-carbonitrile Derivatives | 2-amino-3-carbonitrile precursor, triethyl orthoformate, acetic acid | None | None | Microwave | 20 | 85-93 | mdpi.com |
| Carbonylpyrazolo[3,4-b]pyridine Derivatives | 3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, β-diketones | InCl₃ | Water | Microwave | 10-15 | 80-92 | rsc.org |
| Pyrido fused imidazo[4,5-c]quinolines | Substituted 2-amino pyridines, 2-bromo-2'-nitroacetophenone, substituted aldehydes | None | Green Media | Microwave | - | High | mdpi.com |
Catalyst Systems for Environmentally Benign Syntheses
The development of environmentally benign catalyst systems is another cornerstone of green chemistry in the synthesis of furo[3,2-c]pyridines. The focus is on catalysts that are highly efficient, recyclable, and can function under mild, environmentally friendly conditions.
A crucial step in the synthesis of many furo[3,2-c]pyridine derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction. beilstein-journals.org Traditional Sonogashira reactions often employ homogeneous palladium catalysts, which can be difficult to separate from the product and may lead to contamination. To address this, significant research has been directed towards the development of recyclable palladium catalysts. These include palladium nanoparticles supported on various materials, which can be easily recovered and reused, reducing waste and cost. rsc.org
Furthermore, efforts have been made to develop copper-free Sonogashira coupling reactions. nih.gov Copper co-catalysts, while effective, can be toxic and their removal can be problematic. Copper-free systems, often utilizing more efficient palladium catalysts or specific ligands, offer a greener alternative.
The use of green solvents, particularly water, is another important aspect of environmentally benign synthesis. nih.gov Performing Sonogashira reactions in aqueous media can significantly reduce the reliance on volatile and often toxic organic solvents. The development of water-soluble ligands and catalysts has facilitated this transition. Biogenic palladium nanoparticles, for example, have been shown to catalyze Sonogashira couplings in aqueous media under mild conditions. rsc.org Ball milling has also been explored as a solvent-free method for Sonogashira coupling reactions, further minimizing environmental impact.
| Reaction | Catalyst System | Key Features | Application | Reference |
| Sonogashira Coupling | Recyclable Palladium Catalysts | Reduced metal contamination, reusability. | C-C bond formation | nih.gov |
| Sonogashira Coupling | Copper-Free Systems | Avoids toxic copper co-catalyst. | Synthesis of alkynylpyridines | nih.gov |
| Sonogashira Coupling | Biogenic Palladium Nanoparticles | Biocompatible, catalyzes reaction in aqueous media. | Green C-C bond formation | rsc.org |
| Sonogashira Coupling | High Speed Ball Milling | Solvent-free conditions. | Environmentally friendly C-C coupling |
Chemical Reactivity and Transformations of 4 Phenoxyfuro 3,2 C Pyridine
Reactions at the Phenoxy Moiety
The phenoxy group attached to the C4 position of the furo[3,2-c]pyridine (B1313802) core largely behaves as a typical aryl ether. Its reactivity is centered on the phenyl ring and the ether linkage.
The phenoxy ring is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophiles are expected to add at the positions ortho and para to the ether linkage. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce functional groups onto the phenoxy ring. masterorganicchemistry.com
Metalation, typically using strong bases like organolithium reagents, can also be used to functionalize the phenoxy ring, usually at the ortho positions, facilitating the introduction of a variety of substituents.
Table 1: Potential Derivatization Reactions of the Phenoxy Ring
| Reaction Type | Reagents | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho, Para | Nitrophenoxy derivative |
| Bromination | Br₂/FeBr₃ | Ortho, Para | Bromophenoxy derivative |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho, Para | Acylphenoxy derivative |
The ether bond connecting the phenyl group to the furo[3,2-c]pyridine core can be cleaved under specific conditions. This cleavage is often a key step in the synthesis of other derivatives or related heterocyclic systems. For instance, the synthesis of chromeno[3,2-c]pyridines can involve the cyclization of related phenoxy ethers, which implies a transformation of the ether linkage. mdpi.com The C4 position of the furo[3,2-c]pyridine system is activated towards nucleophilic attack, which can facilitate the displacement of the phenoxy group by a strong nucleophile. This is analogous to nucleophilic aromatic substitution (SNAr) reactions where a leaving group at this position is replaced.
Reactions at the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine nucleus is a fused heterocyclic system where an electron-rich furan (B31954) ring is fused to an electron-deficient pyridine (B92270) ring. semanticscholar.org This fusion results in a unique and complex reactivity pattern.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq When such reactions do occur, they are typically forced by harsh conditions and substitution is directed to the C3 position (β-position). vaia.comrsc.org In the furo[3,2-c]pyridine system, the pyridine nitrogen deactivates the ring towards electrophiles. gcwgandhinagar.com The fusion of the furan ring, which is π-excessive, can modulate this reactivity, but electrophilic attack on the pyridine portion remains challenging. semanticscholar.org Computational studies on pyridine itself confirm that attack at C3 leads to a more stable carbocation intermediate compared to attack at C2 or C4. vaia.com
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comwikipedia.org In 4-Phenoxyfuro[3,2-c]pyridine, the C4 position is activated by the ring nitrogen, and the phenoxy group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles at this position. For example, chloro groups at the C4 position of the furo[3,2-c]pyridine core can be displaced by nucleophiles, and similar reactivity is expected for a phenoxy group. evitachem.com
Table 2: Nucleophilic Substitution at the C4 Position
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | R-NH₂ | 4-Aminofuro[3,2-c]pyridine derivative evitachem.com |
| Alkoxide | R-ONa | 4-Alkoxyfuro[3,2-c]pyridine derivative |
Another important reaction involves the N-oxidation of the pyridine ring followed by a Reissert-Henze reaction. Treatment of a furo[3,2-c]pyridine N-oxide with reagents like benzoyl chloride and potassium cyanide can introduce a cyano group, typically at the C2 or C4 position. akjournals.com
The furan component of the scaffold can participate in reactions characteristic of furan itself.
Diels-Alder Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. While the aromaticity of the furan ring is lost in the process, this reaction provides a route to complex, bridged structures. researchgate.net Studies on related furo[3,4-c]pyridines have demonstrated their ability to undergo both inter- and intramolecular Diels-Alder reactions, suggesting that the furan ring in this compound could exhibit similar dienophilic behavior. nih.govysu.amacs.orgnih.gov
Ring-Opening Reactions: The furan ring is known to be unstable under strong acidic conditions and can undergo ring-opening. semanticscholar.org For example, acid-catalyzed hydrolysis of certain tetrahydrofuro[3,2-c]pyridines can lead to the opening of the furan ring to form 1,4-dicarbonyl compounds, which can then undergo further transformations like Paal-Knorr pyrrole (B145914) synthesis. beilstein-journals.orgresearchgate.netnih.gov This susceptibility highlights a key pathway for the structural modification of the furo[3,2-c]pyridine core.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Aminofuro[3,2-c]pyridine |
| 4-Alkoxyfuro[3,2-c]pyridine |
| 4-(Alkylthio)furo[3,2-c]pyridine |
| Chromeno[3,2-c]pyridine |
| Furo[3,4-c]pyridine |
| Tetrahydrofuro[3,2-c]pyridine |
| Benzene |
| Pyridine |
Oxidation and Reduction Reactions of the Furo[3,2-c]pyridine System
The furo[3,2-c]pyridine system can undergo both oxidation and reduction reactions, leading to the formation of N-oxides or dihydro derivatives, respectively. evitachem.com The oxidation state of the atoms in a compound changes during these reactions. khanacademy.org Oxidation involves an increase in the oxidation number, signifying a loss of electrons, while reduction involves a decrease in the oxidation number due to the gain of electrons. khanacademy.orglibretexts.org
Specific details regarding the oxidation and reduction of this compound itself are not extensively documented in the provided search results. However, general principles of oxidation and reduction of the parent furo[3,2-c]pyridine ring system can be inferred. For instance, the nitrogen atom in the pyridine ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. cas.czcas.cz This transformation is a common reaction for pyridine and its derivatives. scripps.edu
Reduction of the furo[3,2-c]pyridine system can lead to dihydro derivatives. evitachem.com The specific conditions and regioselectivity of such a reduction on a 4-phenoxy-substituted derivative would depend on the chosen reducing agent and reaction conditions.
It is important to note that combustion reactions, which are a type of redox reaction, involve a substance reacting with an oxidizing agent, typically oxygen, to produce heat and light. libretexts.org Disproportionation reactions are another class of redox reactions where a single substance is both oxidized and reduced. libretexts.org
Functionalization of the Nitrogen Atom (e.g., N-alkylation, N-oxidation)
The nitrogen atom of the pyridine ring in the furo[3,2-c]pyridine system is a key site for functionalization. evitachem.com
N-oxidation: As mentioned previously, the nitrogen atom can be oxidized to form N-oxides. The reaction of furo[3,2-c]pyridines with 3-chloroperbenzoic acid in dichloromethane (B109758) leads to the formation of the corresponding furo[3,2-c]pyridine N-oxides. cas.czcas.cz These N-oxides are versatile intermediates; for example, they can undergo a Reissert–Henze reaction with benzoyl chloride and a cyanide anion to introduce a cyano group at the 4-position of the furo[3,2-c]pyridine ring. cas.czcas.cz
N-amination and N-alkylation: The nitrogen atom can also be directly aminated. Furo[3,2-c]pyridines react with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane to yield 5-aminofuro[3,2-c]pyridinium tosylates. cas.czcas.cz These N-aminopyridinium salts can then be converted into zwitterionic furo[3,2-c]pyridinium N-imides, which are reactive 1,3-dipoles. cas.czcas.cz While direct N-alkylation of this compound is not explicitly detailed, it is a common reaction for pyridine-containing heterocycles.
Cycloaddition Reactions Involving the Furo[3,2-c]pyridine Scaffold
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems. uc.ptmagtech.com.cn The furo[3,2-c]pyridine scaffold can participate in such reactions to generate more complex molecular architectures.
1,3-Dipolar Cycloadditions (e.g., with N-imides)
As mentioned in the previous section, N-amination of furo[3,2-c]pyridines leads to the formation of N-aminofuro[3,2-c]pyridinium salts. cas.czcas.cz These salts can be deprotonated to form zwitterionic furo[3,2-c]pyridinium N-imides. cas.czgrafiati.com These N-imides behave as 1,3-dipoles and readily undergo cycloaddition reactions with dipolarophiles such as dimethyl butynedioate or ethyl propiolate. cas.czcas.czresearchgate.net This reaction provides a route to fused heterocyclic systems like furo[3,2-c]pyrazolo[1,5-a]pyridines. cas.czcas.cz
A study on clockss.orgbenzofuro[3,2-c]pyridine, a related benzo-fused analogue, also demonstrated the formation of a zwitterionic N-imide from the corresponding N-aminopyridinium salt. This N-imide underwent 1,3-dipolar cycloaddition reactions with dimethyl but-2-ynedioate (DMBD) or ethyl propiolate to yield clockss.orgbenzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid-esters. researchgate.net
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. uc.ptresearchgate.netresearchgate.net This reaction is a valuable method for synthesizing heterocyclic compounds. researchgate.net
While specific examples of this compound acting as either the diene or dienophile in a hetero-Diels-Alder reaction were not found in the provided search results, the furo[3,2-c]pyridine system possesses the structural elements that could potentially participate in such transformations. For instance, the furan ring could act as a diene, or the pyridine ring could be part of a diene or dienophile system, depending on the substitution pattern and reaction partners. The reactivity of furans as dienes in hetero-Diels-Alder reactions with nitroso- and azoalkenes has been explored, leading to the formation of furo-oxazines and furo-pyridazines. researchgate.net Tandem hetero-Diels-Alder/retro-Diels-Alder reactions have also been used to synthesize hybrid heterocyclic systems with a furoxanylpyridine core. rsc.org
Transformations into Polycyclic Furo[3,2-c]pyridine Derivatives
The furo[3,2-c]pyridine core can be further elaborated into more complex, polycyclic systems through various synthetic strategies.
Advanced Spectroscopic and Structural Elucidation of 4 Phenoxyfuro 3,2 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for the unambiguous determination of molecular structures. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates the complete assignment of proton and carbon signals, providing critical evidence for compound identity and purity. emerypharma.com
Detailed 1D and 2D NMR Analysis for Complete Proton and Carbon Assignment
The structural elucidation of 4-Phenoxyfuro[3,2-c]pyridine is achieved through a meticulous analysis of its ¹H and ¹³C NMR spectra. One-dimensional proton NMR (¹H-NMR) provides initial information on chemical shifts, multiplicities, coupling constants, and integrations of the protons. emerypharma.com However, for a complex molecule like this compound, 2D NMR experiments are indispensable for definitive assignments. researchgate.net
Two-dimensional techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY spectra reveal correlations between coupled protons, aiding in the identification of adjacent protons within the furo[3,2-c]pyridine (B1313802) and phenoxy moieties. emerypharma.com The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com
Further structural confirmation can be obtained from ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons and linking the phenoxy group to the furo[3,2-c]pyridine core. The expected chemical shifts for the pyridine (B92270) ring carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.8 - 8.2 | d | ~2.5 |
| H-3 | 6.8 - 7.2 | d | ~2.5 |
| H-6 | 8.3 - 8.7 | d | ~5.0 |
| H-7 | 7.0 - 7.4 | d | ~5.0 |
| H-2'/H-6' | 7.2 - 7.6 | m | |
| H-3'/H-5' | 7.0 - 7.4 | m | |
| H-4' | 7.1 - 7.5 | m |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 105 - 110 |
| C-3a | 145 - 150 |
| C-4 | 155 - 160 |
| C-6 | 148 - 152 |
| C-7 | 110 - 115 |
| C-7a | 150 - 155 |
| C-1' | 150 - 155 |
| C-2'/C-6' | 120 - 125 |
| C-3'/C-5' | 128 - 132 |
| C-4' | 125 - 130 |
Conformational Analysis and Dynamic NMR Studies of the Phenoxy Group
The conformation of the phenoxy group relative to the furo[3,2-c]pyridine ring system can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. beilstein-journals.org NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the molecule. mdpi.com
Dynamic NMR (DNMR) studies can be employed to investigate the rotational barrier of the C-O bond connecting the phenoxy group to the furo[3,2-c]pyridine core. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons of the phenoxy group. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the ortho and meta protons might be observed. As the temperature increases, these signals may broaden and coalesce into a single averaged signal, allowing for the calculation of the activation energy for rotation.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. libretexts.orgbioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions. libretexts.orgbioanalysis-zone.com The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). libretexts.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Calculated Exact Mass | 211.0633 |
| Observed m/z | [Experimental Value] |
Fragmentation Pathway Analysis for Structural Insights
Electron ionization (EI) mass spectrometry can be used to induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. libretexts.org The analysis of these fragments helps to confirm the connectivity of the molecule.
Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. For this compound, this could lead to the formation of a phenoxy radical and a furo[3,2-c]pyridine cation, or a phenyl cation and a furo[3,2-c]pyridone-derived radical cation. The presence of the stable pyridine and furan (B31954) rings is expected to influence the fragmentation, potentially leading to characteristic losses of small molecules like CO or HCN. The fragmentation pathways can be elucidated by analyzing the masses of the fragment ions and proposing plausible chemical structures for them. msu.edu
Table 4: Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Structure | Plausible Neutral Loss |
| 211 | [C₁₃H₉NO₂]⁺˙ (Molecular Ion) | |
| 183 | [C₁₂H₉N]⁺˙ | CO |
| 118 | [C₇H₄NO]⁺ | C₆H₅O• |
| 93 | [C₆H₅O]⁺ | C₇H₄NO• |
| 77 | [C₆H₅]⁺ | C₇H₄NO₂• |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule. nih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups. For this compound, characteristic IR bands are expected for the C-O-C ether linkage, C=N and C=C stretching vibrations within the aromatic rings, and C-H stretching and bending vibrations. researchgate.net
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound would also be expected to show characteristic bands for the aromatic ring breathing modes and other skeletal vibrations. ethz.chresearchgate.net
Table 5: Characteristic Infrared and Raman Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 | 1600 - 1450 |
| C=N Stretch (Pyridine) | 1650 - 1550 | 1650 - 1550 |
| C-O-C Asymmetric Stretch (Ether) | 1270 - 1200 | Weak |
| C-O-C Symmetric Stretch (Ether) | 1050 - 1000 | Strong |
| Aromatic Ring Breathing (Pyridine) | ~1000 | ~1030 and ~990 |
| Out-of-plane C-H Bending | 900 - 675 | 900 - 675 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a three-dimensional map of electron density and thereby build an accurate molecular model. nih.gov
A single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would confirm the planar geometry of the fused furo[3,2-c]pyridine system and determine the spatial orientation of the phenoxy group relative to the heterocyclic core. While specific crystallographic data for this compound is not available in the surveyed literature, studies on related heterocyclic systems like substituted pyridines and furans demonstrate the power of this technique to resolve complex molecular architectures. nih.govnih.govresearchgate.net The analysis would provide unambiguous confirmation of the compound's covalent structure.
Beyond individual molecular structure, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:
π-π Stacking: The planar aromatic rings of the furo[3,2-c]pyridine system and the phenyl group are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of neighboring aromatic rings. nih.gov
Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their geometries and distances, providing crucial insight into the forces that govern the solid-state assembly of the molecule. nih.govrsc.org
The determination of absolute configuration is a critical crystallographic analysis for chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov This analysis establishes the absolute three-dimensional arrangement of atoms for a specific enantiomer.
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to this compound. If chiral derivatives were to be synthesized (e.g., by introducing a stereocenter on a substituent), X-ray crystallography of a single enantiomer crystal would be the definitive method to establish its absolute stereochemistry. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing conjugated π systems, which are known as chromophores. libretexts.org
The structure of this compound contains extensive conjugation within the fused heterocyclic system as well as the phenoxy group, making it a strong candidate for UV-Vis analysis. The expected electronic transitions would include:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are expected for the aromatic systems in the molecule.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org
The UV-Vis spectrum of this compound would likely show multiple absorption bands in the UV region. For comparison, pyridine itself exhibits absorption bands in the UV region. nist.gov The extended conjugation in the furo[3,2-c]pyridine system would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-fused aromatic rings.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Characteristics |
| π → π | π orbitals of the fused aromatic system | High intensity (large molar absorptivity, ε) |
| π → π | π orbitals of the phenoxy group | High intensity |
| n → π | Non-bonding lone pair on Nitrogen (pyridine) | Lower intensity, may be obscured by stronger π → π bands |
| n → π* | Non-bonding lone pairs on Oxygen (furan, ether) | Lower intensity, likely to overlap with other transitions |
Electronic Transitions and Aromatic Character Probing
The electronic absorption spectra of furo[3,2-c]pyridine derivatives provide valuable insights into their electronic structure and aromaticity. The fusion of the π-electron-rich furan ring with the π-electron-deficient pyridine ring results in unique electronic properties.
Detailed studies on various furo[3,2-c]pyridine derivatives have been conducted to understand their absorption characteristics. For instance, the UV-Vis spectra of several monovalent and divalent furo[3,2-c]pyridines have been measured in acetonitrile. clockss.org These spectra are typically characterized by absorption bands in the ultraviolet region, which can be attributed to π → π* and n → π* electronic transitions within the fused aromatic system.
The position and intensity of these absorption bands are influenced by the nature and position of substituents on the furo[3,2-c]pyridine core. For example, a study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone, an isomer of the furo[3,2-c]pyridine system, showed characteristic absorption bands between 250 nm and 390 nm, assigned to π → π* and n → π* transitions. researchgate.net The absorption bands around 280 nm and 340 nm were specifically attributed to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net
In a study of various furo[3,2-c]pyridine derivatives, the absorption maxima (λmax) were observed to vary depending on the specific structure. clockss.org For instance, 2-benzyloxy-4-methylfuro[3,2-c]pyridine (a monovalent derivative) exhibits an absorption maximum at approximately 250 nm in acetonitrile. clockss.org In contrast, a fully conjugated divalent furo[3,2-c]pyridine derivative shows a bathochromic shift, with an absorption maximum at 298 nm, indicating an extended π-conjugated system. clockss.org Another bifuro[3,2-c]pyridine derivative, likely non-planar, displays an even longer wavelength absorption at 322 nm due to partial overlap of the aromatic units. clockss.org
The aromatic character of the furo[3,2-c]pyridine system is a key determinant of its electronic properties. The fusion of the furan and pyridine rings creates a bicyclic aromatic system where the π-electrons are delocalized over both rings. This delocalization contributes to the stability of the molecule and influences its reactivity and spectroscopic behavior. The observed electronic transitions are characteristic of such fused aromatic systems.
Interactive Data Table of UV-Vis Absorption Data for Furo[3,2-c]pyridine Derivatives in Acetonitrile. clockss.org
| Compound | Type | Absorption λmax [nm] |
| 2-Benzyloxy-4-methylfuro[3,2-c]pyridine | Monovalent | ~250 |
| N-Oxide of a monovalent furo[3,2-c]pyridine derivative | Monovalent | Not Specified |
| Fully conjugated divalent furo[3,2-c]pyridine | Divalent | 298 |
| Divalent furo[3,2-c]pyridine with a flexible linker | Divalent | 247 |
| 2,2´-Dimethyl-4,4´-bifuro[3.2-c]pyridine | Divalent | 322 |
Fluorescence Spectroscopy of Furo[3,2-c]pyridine Derivatives (if applicable)
Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of molecules. Several furo[3,2-c]pyridine derivatives have been shown to exhibit fluorescence, making them of interest for applications in materials science and as molecular probes.
The emission properties of furo[3,2-c]pyridine derivatives are highly dependent on their molecular structure, including the nature of substituents and the extent of π-conjugation. A study on various furo[3,2-c]pyridine derivatives revealed that while some compounds are non-emissive, others display significant fluorescence. clockss.org For example, the N-oxide of a monovalent furo[3,2-c]pyridine derivative exhibits an emission maximum at 388 nm in acetonitrile. clockss.org
The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution between the ground and excited states. For the aforementioned N-oxide derivative, a notable Stokes shift is observed. clockss.org In contrast, a fully conjugated divalent furo[3,2-c]pyridine, which absorbs at 298 nm, shows a less pronounced Stokes shift with an emission maximum at 344 nm. clockss.org The bifuro[3,2-c]pyridine derivative, absorbing at 322 nm, has an emission peak at 374 nm. clockss.org
These findings indicate that the fluorescence of furo[3,2-c]pyridine derivatives can be tuned by modifying their chemical structure. The introduction of different substituents and the creation of multivalent systems can alter the energy levels of the frontier molecular orbitals, thereby influencing the emission wavelength and quantum yield.
Interactive Data Table of Fluorescence Emission Data for Furo[3,2-c]pyridine Derivatives in Acetonitrile. clockss.org
| Compound | Type | Emission λmax [nm] |
| 2-Benzyloxy-4-methylfuro[3,2-c]pyridine | Monovalent | No emission |
| N-Oxide of a monovalent furo[3,2-c]pyridine derivative | Monovalent | 388 |
| Fully conjugated divalent furo[3,2-c]pyridine | Divalent | 344 |
| Divalent furo[3,2-c]pyridine with a flexible linker | Divalent | 344 |
| 2,2´-Dimethyl-4,4´-bifuro[3.2-c]pyridine | Divalent | 374 |
Theoretical and Computational Chemistry of 4 Phenoxyfuro 3,2 C Pyridine
Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For compounds containing pyridine (B92270) and other heterocyclic systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), have been shown to provide results that are in good agreement with experimental data. chemmethod.comsemanticscholar.org The process begins with geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. researchgate.netmdpi.com This optimized geometry is crucial as it represents the most stable structure of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. chemmethod.com
For related heterocyclic structures, DFT calculations have been successfully used to determine key electronic properties. mdpi.com These properties include the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The choice of the functional and basis set is critical for obtaining accurate results. For instance, studies on biaryls have shown that functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, combined with basis sets like DGDZVP2 or 6-31G(d,p), provide high accuracy for predicting molecular structures and properties. nih.gov The inclusion of solvent effects in the calculations, often through models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can further enhance the accuracy of predictions, especially for properties sensitive to the molecular environment. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.comnih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. scholarsresearchlibrary.com In contrast, a larger HOMO-LUMO gap points to higher stability. semanticscholar.org For heterocyclic compounds, the distribution of the HOMO and LUMO across the molecular framework reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in some dye molecules with related structural motifs, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is spread over the electron-accepting portions. researchgate.net The specific energies of these orbitals and their gap can be precisely calculated using DFT methods. scispace.com
Table 1: Frontier Molecular Orbital (FMO) Data
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital energy; relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of molecular stability and reactivity. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electron-rich and electron-poor regions, which in turn predict the sites for electrophilic and nucleophilic interactions. researchgate.netuni-muenchen.de In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net
For heterocyclic molecules containing nitrogen and oxygen atoms, the MEP map would likely show negative potential (red or yellow) around these electronegative atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and electrophilic attack. researchgate.netmdpi.com Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net MEP analysis is performed on the DFT-optimized geometry to ensure the charge distribution corresponds to the most stable conformation of the molecule. uni-muenchen.de
Fukui Function Analysis for Prediction of Reactive Sites
Fukui function analysis is a more quantitative method within DFT to predict the most reactive sites in a molecule. researchgate.net It describes the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This analysis helps to pinpoint the exact atoms that are most likely to participate in electrophilic or nucleophilic reactions. scholarsresearchlibrary.com
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance), indicating where an additional electron would most likely reside.
f-(r) : for electrophilic attack (electron donation), showing from where an electron is most easily removed.
f0(r) : for radical attack.
By calculating these indices for each atom in 4-Phenoxyfuro[3,2-c]pyridine, one can create a detailed reactivity map of the molecule. For instance, atoms with a high f+ value are susceptible to nucleophilic attack, while those with a high f- value are prone to electrophilic attack. This method provides a more refined prediction of reactivity compared to the qualitative insights from MEP maps. semanticscholar.org
Spectroscopic Property Prediction and Validation
Theoretical NMR Chemical Shift Prediction
Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. d-nb.info These predictions are a powerful tool for structure elucidation and verification. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule using the optimized geometry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. mdpi.com
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of the predicted chemical shifts is highly dependent on the level of theory (functional and basis set) and the inclusion of solvent effects in the calculation. nih.gov For complex organic molecules, comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data can confirm the proposed structure. d-nb.inforesearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering conformational dynamics or specific intermolecular interactions in the experimental sample that are not fully captured by the computational model. d-nb.info Recent advancements in computational chemistry have shown that with appropriate methods, it is possible to achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts. d-nb.info
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy, including Infrared (IR) and Raman analysis, is a powerful tool for investigating the structural characteristics of molecules like this compound. arxiv.org By simulating the vibrational modes of the molecule, researchers can predict the frequencies and intensities of IR and Raman bands, which can then be compared with experimental data to confirm the molecular structure. arxiv.orgfaccts.de
The vibrations of a molecule are influenced by its geometry and the nature of its chemical bonds. americanpharmaceuticalreview.com In IR spectroscopy, a vibrational mode is active if it leads to a change in the molecule's dipole moment. arxiv.org Conversely, a mode is Raman active if it causes a change in the molecule's polarizability. arxiv.org For molecules with a center of symmetry, IR and Raman active vibrations are mutually exclusive. spectroscopyonline.com However, for molecules lacking such symmetry, like this compound, vibrations can be both IR and Raman active, though they often exhibit different intensities in each type of spectrum. spectroscopyonline.com
The presence of the furan (B31954) and pyridine rings, as well as the phenoxy group, in this compound will give rise to a complex vibrational spectrum with characteristic bands for C-O, C-N, and C-H vibrations. For instance, the C-O stretching vibration is expected to produce a strong band. core.ac.uk The accuracy of these computational predictions depends on the chosen theoretical level and basis set. core.ac.uk
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000–3100 |
| Aromatic C=C | Stretching | 1430–1650 |
| C-O | Stretching | ~1200-1300 |
| C-N | Stretching | ~1200-1350 |
This table provides a generalized range for key functional groups and the specific values for this compound would require specific computational analysis.
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic absorption spectra of molecules. mdpi.com It is particularly useful for predicting the UV-Vis absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. mdpi.comscm.com
The TD-DFT method calculates the excitation energies, which correspond to the wavelengths of light a molecule will absorb. respectprogram.org This information is crucial for understanding the photophysical properties of this compound. The absorption spectrum is a result of electrons being promoted from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). mdpi.com
The choice of functional and basis set is critical for obtaining accurate TD-DFT results. mdpi.com For many organic molecules, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP have been shown to provide good agreement with experimental UV-Vis spectra. mdpi.comresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions, as the solvent can influence the electronic structure of the molecule. mdpi.com
For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions in the UV region due to the presence of aromatic and heteroaromatic ring systems. The electronic transitions will likely involve π-π* transitions within these conjugated systems. By analyzing the molecular orbitals involved in the main electronic transitions, TD-DFT can provide a detailed picture of the electronic structure and how it relates to the observed absorption bands. mdpi.com
Table 2: Example of TD-DFT Calculation Output for a Hypothetical Molecule
| Excitation | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |
| S0 -> S1 | 350 | 0.25 | HOMO -> LUMO (95%) |
| S0 -> S2 | 280 | 0.10 | HOMO-1 -> LUMO (70%), HOMO -> LUMO+1 (25%) |
This table illustrates the type of data obtained from a TD-DFT calculation. The specific values for this compound would require a dedicated computational study.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Preferences of the Phenoxy Moiety
Conformational analysis aims to identify the most stable conformations (rotamers) of the molecule. This is typically achieved by systematically rotating the dihedral angle of the C-O-C bond and calculating the potential energy at each step. The resulting energy profile reveals the low-energy, and therefore more populated, conformations. These calculations can be performed using various computational methods, from semi-empirical methods to more accurate ab initio and DFT methods. The choice of method will affect the accuracy of the energy barriers and conformational energies.
The conformational preference of the phenoxy group is influenced by a balance of steric and electronic effects. Steric hindrance between the hydrogen atoms on the phenoxy ring and the adjacent atoms on the furo[3,2-c]pyridine (B1313802) scaffold can lead to non-planar arrangements being favored. Electronic effects, such as conjugation between the pi-systems of the phenoxy ring and the furo[3,2-c]pyridine core, can favor more planar conformations. The interplay of these factors determines the equilibrium geometry of the molecule.
Interactions with Molecular Targets through Docking Studies (focusing on chemical interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. ekb.egnih.govmdpi.com
Docking studies can provide valuable insights into the specific chemical interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen atom of the furan ring and the ether linkage in this compound can act as hydrogen bond acceptors.
Pi-Pi Stacking: The aromatic rings of the phenoxy group and the furo[3,2-c]pyridine system can engage in pi-pi stacking interactions with aromatic amino acid residues in the protein's active site, such as phenylalanine, tyrosine, and tryptophan.
Arene-Cation Interactions: The electron-rich aromatic rings can interact favorably with positively charged amino acid residues like lysine (B10760008) and arginine. semanticscholar.org
Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
By analyzing the docked pose of this compound, researchers can identify key interacting residues and understand the structural basis for its potential biological activity. This information is instrumental in guiding the design of new analogs with improved binding affinity and selectivity. For instance, studies on similar heterocyclic scaffolds have shown that specific substitutions on the aromatic rings can significantly impact binding to protein kinases like EGFR and VEGFR-2. ekb.egnih.gov
Table 3: Potential Chemical Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Furan Oxygen, Ether Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Pi-Pi Stacking | Phenoxy Ring, Furo[3,2-c]pyridine System | Phenylalanine, Tyrosine, Tryptophan |
| Arene-Cation Interaction | Phenoxy Ring, Furo[3,2-c]pyridine System | Lysine, Arginine |
| Hydrophobic Interaction | Phenyl Ring, Furan Ring | Leucine, Isoleucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Perspective)
Molecular Descriptors and Predictive Models for in vitro Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov From a computational perspective, this involves calculating a set of numerical values, known as molecular descriptors, that encode various aspects of the molecules' structural, physicochemical, and electronic properties. nih.gov These descriptors are then used to build a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
For predicting in vitro chemical reactivity, relevant molecular descriptors for a series of compounds including this compound could include:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Geometrical Descriptors: Three-dimensional properties like molecular surface area and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic nature of the molecule. Examples include:
HOMO and LUMO energies: These are related to the molecule's ability to donate or accept electrons, respectively, which is crucial for chemical reactions.
Dipole moment: This describes the polarity of the molecule.
Atomic charges: The distribution of charge within the molecule can indicate reactive sites.
Electrostatic potential: This can identify regions of the molecule that are prone to electrophilic or nucleophilic attack.
Once a set of descriptors is calculated for a training set of molecules with known in vitro reactivity, a predictive model can be developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN). nih.gov The quality of the QSAR model is assessed by its ability to accurately predict the reactivity of a separate test set of compounds. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with desired reactivity profiles.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Randić Index | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |
Computational Profiling of Furo[3,2-c]pyridine Scaffold Variations
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system that forms the core of many molecules with significant biological and material properties. mdpi.combohrium.com Computational chemistry provides powerful tools to predict the properties of its derivatives, enabling the rational design of new compounds with tailored functions. By systematically modifying the scaffold and analyzing the resulting changes in electronic structure, binding affinity, and other physicochemical properties, researchers can gain deep insights into structure-activity relationships (SAR). sciforum.net This computational profiling accelerates the discovery process for applications ranging from medicinal chemistry to materials science. bohrium.comacs.org
Density Functional Theory (DFT) Studies on Isomeric Scaffolds
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure, stability, and reactivity of molecules. Studies on isomers of the parent furopyridine ring system reveal how the arrangement of the furan and pyridine rings influences fundamental properties.
| Isomer | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| furo[3,2-c]pyridine | -397.33 | -6.23 | -0.54 | 3.16 |
| furo[2,3-c]pyridine | -397.32 | -6.42 | -0.68 | 4.87 |
| furo[3,2-b]pyridine | -397.33 | -6.12 | -0.73 | 1.89 |
| furo[2,3-b]pyridine (B1315467) | -397.33 | -6.18 | -0.87 | 1.63 |
Table 1: Comparison of calculated quantum chemical properties for furopyridine isomers using the B3LYP/6-31G(d) method. Data sourced from a DFT study on isomeric structures. tandfonline.com
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how potential drug candidates, such as derivatives of the furo[3,2-c]pyridine scaffold, interact with biological targets like enzymes or receptors. mdpi.comnih.gov
For example, docking studies on novel furan-pyridinone compounds have provided mechanistic insights into their anticancer activity. mdpi.com In one study, the highly active compound 4c was docked into the active site of the receptor protein 5D6E. The analysis revealed specific key interactions:
The furan ring of the parent scaffold engaged in a π-stacking interaction with the tryptophan residue Trp148. mdpi.com
The carbonyl group on the pyridinone ring formed crucial hydrogen bonds with two arginine residues, Arg149 and Arg144. mdpi.com
Similarly, docking studies of furopyridine derivatives as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors suggest that many of the compounds have a similar binding mode to reference inhibitors within the enzyme's active site. nih.gov These computational models are invaluable for optimizing ligand-protein interactions and improving the potency and selectivity of inhibitors.
| Compound Variation | Target Protein | Key Binding Interactions |
| Furan-pyridinone derivative (4c) | 5D6E | Hydrogen bonds with Arg149, Arg144; π-stacking with Trp148. mdpi.com |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | Similar binding mode to reference inhibitors in the active site. nih.gov |
| Furo[3,2-c]pyrone derivatives | DNA Gyrase Topoisomerase II | Binding interface interactions studied to support antimicrobial activity. researchgate.net |
Table 2: Summary of molecular docking studies on various furo[3,2-c]pyridine derivatives and related scaffolds, highlighting their target proteins and key interactions.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity in a quantitative manner. chemrevlett.com For the furo[3,2-c]pyridine scaffold and its analogs, 3D-QSAR studies help to identify the critical physicochemical properties that govern their therapeutic effects. sciforum.net
A 3D-QSAR study was conducted on a series of 7-aminofuro[2,3-c]pyridine derivatives to understand the structural requirements for inhibiting TAK1, a protein kinase involved in cancer. sciforum.net The resulting model highlighted several key features that positively contribute to the inhibitory activity:
Electron-withdrawing character: Enhances the interaction with the target. sciforum.net
Hydrogen bond-donating groups: Favorable for forming strong bonds within the active site. sciforum.net
Hydrophobic groups: Contribute positively to binding. sciforum.net
Negative ionic groups: Also found to be favorable for activity. sciforum.net
Such models provide a predictive platform to design new compounds with potentially higher potency before their synthesis, thereby streamlining the drug discovery pipeline. sciforum.netchemrevlett.com
Applications in Materials Science
The computational profiling of the furo[3,2-c]pyridine scaffold is not limited to biological applications. In materials science, this core is used to develop highly efficient phosphorescent materials for organic light-emitting diodes (OLEDs). acs.org
Researchers have designed and synthesized a series of Iridium(III) complexes based on the furo[3,2-c]pyridine ligand. DFT calculations were instrumental in this process, helping to predict how structural modifications would affect the electronic properties of the complexes. By systematically varying the molecular structures of the C-chelated blocks attached to the core scaffold, the emission maxima of these complexes could be precisely tuned across the entire visible light spectrum, from greenish-blue (477 nm) to deep-red (641 nm). acs.org This work demonstrates the power of computational modeling to guide the design of novel phosphors for full-color OLED displays. acs.org
Potential Applications and Advanced Materials Science of Furo 3,2 C Pyridine Scaffolds
Applications as Synthetic Building Blocks and Intermediates
The furo[3,2-c]pyridine (B1313802) core is a privileged structure that serves as a versatile starting point for the synthesis of more elaborate molecules. Its utility as a synthetic intermediate is well-established, providing access to a wide array of functionalized heterocyclic systems.
The furo[3,2-c]pyridine framework is a key precursor for constructing intricate molecular architectures. rsc.orgbohrium.combohrium.com For instance, derivatives such as 2-(bromomethyl)furo[3,2-c]pyridine (B13063811) and furo[3,2-c]pyridin-4-ylmethanamine (B70708) are valuable building blocks. acs.orgdistantreader.org The functional groups on these precursors, like the methanamine group, can undergo a variety of transformations including oxidation to carboxylic acids or reduction to amines, thereby expanding their synthetic utility. acs.org
Several synthetic strategies have been developed to access the furo[3,2-c]pyridine core itself. One efficient method is a cascade process involving a Sonogashira reaction between 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a 5-endo-dig cyclization to form the furan (B31954) ring. akjournals.com Another innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol, which proceeds at room temperature without a catalyst to form the furo[3,2-c]pyridine system. rsc.org The resulting furo[3,2-c]pyridines can then be used to synthesize multivalent systems and other complex heterocyclic structures. akjournals.com For example, 4-phenylfuro[3,2-c]pyridine has been synthesized from furo[3,2-c]pyridin-4(5H)-one via a chloroderivative and subsequent Suzuki coupling with phenylboronic acid. distantreader.org
Modular synthesis, which involves the stepwise assembly of molecular components, is a powerful strategy for creating libraries of related compounds, and the furo[3,2-c]pyridine scaffold is well-suited for such approaches. researchgate.net Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the furo[3,2-c]pyridine core. bohrium.comacs.org
A prime example of a modular approach is the use of halogenated furo[3,2-c]pyridines as platforms for diversification. For instance, 4-chlorofuro[3,2-c]pyridine (B1586628) serves as a versatile precursor that can be functionalized through Suzuki-Miyaura coupling reactions with various boronic acids to introduce a wide range of substituents at the 4-position. acs.orgdistantreader.org This method allows for the systematic modification of the molecule's properties. The synthesis of multivalent furo[3,2-c]pyridine derivatives by coupling the core structure with di- or trialkynes further showcases the modularity of this system. akjournals.com
The table below illustrates the key reactions and precursors used in the modular synthesis of furo[3,2-c]pyridine derivatives.
| Precursor | Reagents | Reaction Type | Product | Ref |
| 4-Hydroxy-3-iodopyridine | Terminal alkynes, Pd catalyst, CuI, Diisopropylamine | Sonogashira coupling / 5-endo-dig cyclization | Substituted furo[3,2-c]pyridines | akjournals.com |
| 3-Alkynyl-4-pyrones | Ammonium acetate, Hexafluoroisopropyl alcohol | Tandem cyclization | Polysubstituted furo[3,2-c]pyridines | rsc.org |
| 4-Chlorofuro[3,2-c]pyridine | Arylboronic acids, Pd(PPh3)4 or PdCl2(dppf), Base | Suzuki-Miyaura cross-coupling | 4-Aryl-furo[3,2-c]pyridines | bohrium.comacs.org |
| Furo[3,2-c]pyridin-4(5H)-one | POCl3, then Phenylboronic acid, Pd catalyst | Chlorination / Suzuki coupling | 4-Phenylfuro[3,2-c]pyridine | distantreader.org |
Ligand Chemistry and Coordination Complexes
The nitrogen atom in the pyridine (B92270) ring of the furo[3,2-c]pyridine scaffold makes it an excellent ligand for coordinating with metal ions. This has led to the development of a rich field of coordination chemistry, with applications in catalysis and materials science.
A variety of metal complexes incorporating furo[3,2-c]pyridine and its derivatives have been synthesized and characterized. Studies have shown that these ligands typically coordinate to the metal center through the nitrogen atom of the pyridine ring. akjournals.comd-nb.info
Cobalt(II) and Nickel(II) complexes with furo[3,2-c]pyridine (fpy), 2-methylfuro[3,2-c]pyridine (B3350863) (Mefpy), and benzo rsc.orgakjournals.comfuro[3,2-c]pyridine (bfpy) have been prepared by reacting the respective ligands with the metal salts in methanol. akjournals.comd-nb.info For example, complexes with the general formulas Co(NCS)₂(L)₄ and Ni(SCN)₂(L)ₓ (where L is the furopyridine ligand and x can be 3 or 4) have been isolated and studied. akjournals.comd-nb.info
In the realm of luminescent materials, iridium(III) complexes have garnered significant attention. A number of these complexes utilize substituted 4-phenylfuro[3,2-c]pyridine as the C^N ligand. The synthesis of these ligands often involves a Suzuki coupling to create the 4-phenylfuro[3,2-c]pyridine core, which is then reacted with an iridium source like IrCl₃·3H₂O to form a chloro-bridged dimer. This dimer is subsequently treated with a secondary ligand, such as acetylacetone, to yield the final iridium complex.
The following table summarizes some of the reported metal complexes with furo[3,2-c]pyridine-based ligands.
| Metal Center | Furo[3,2-c]pyridine Ligand | Ancillary Ligands | Complex Formula | Ref |
| Cobalt(II) | Furo[3,2-c]pyridine (fpy) | Isothiocyanate | Co(NCS)₂(fpy)₄ | akjournals.com |
| Cobalt(II) | 2-Methylfuro[3,2-c]pyridine (Mefpy) | Isothiocyanate | Co(NCS)₂(Mefpy)₄ | akjournals.com |
| Nickel(II) | Furo[3,2-c]pyridine (fp) | Isothiocyanate, Water | Ni(SCN)₂(fp)₄·2H₂O | d-nb.info |
| Nickel(II) | 2-Methylfuro[3,2-c]pyridine (mfp) | Isothiocyanate | Ni(SCN)₂(mfp)₄ | d-nb.info |
| Iridium(III) | 4-(3,5-dimethoxyphenyl)furo[3,2-c]pyridine | Acetylacetone (acac) | [(3,5-diMeOpfupy)₂Ir(acac)] | |
| Iridium(III) | 4-(4-methoxyphenyl)furo[3,2-c]pyridine | Acetylacetone (acac) | [(4-MeOpfupy)₂Ir(acac)] | rsc.org |
| Iridium(III) | 4-Phenylfuro[3,2-c]pyridine | Acetylacetone (acac) | [(pfupy)₂Ir(acac)] |
The coordination of furo[3,2-c]pyridine ligands to metal centers significantly influences their physical properties, including their thermal stability and spectral characteristics.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to study the thermal decomposition of Co(II) and Ni(II) complexes with furo[3,2-c]pyridine ligands. For instance, the complex Co(NCS)₂(fpy)₄ is stable up to approximately 120 °C, after which it decomposes in a single step to release the four furopyridine molecules. akjournals.com Similarly, Ni(II) complexes show thermal decomposition patterns that involve the loss of water molecules followed by the release of the heterocyclic ligands, ultimately leaving a residue of the metal oxide or sulfide. akjournals.comd-nb.info Infrared (IR) spectroscopy has been crucial in confirming that the furo[3,2-c]pyridine ligands coordinate to the metal center through the pyridine nitrogen atom. akjournals.comd-nb.info
The spectral properties of iridium(III) complexes based on furo[3,2-c]pyridine are of particular interest due to their applications in lighting and displays. These complexes are often highly phosphorescent. Their UV-Vis absorption spectra typically show intense bands below 450 nm, which are attributed to spin-allowed ligand-centered (LC) transitions, and weaker absorption bands at longer wavelengths (450-550 nm) corresponding to metal-to-ligand charge transfer (MLCT) transitions.
The emission colors of these iridium complexes can be tuned across the entire visible spectrum by modifying the substituents on the furo[3,2-c]pyridine ligand. bohrium.comacs.org For example, introducing an electron-donating methoxy (B1213986) group at the 3-position of the phenyl ring in 4-phenylfuro[3,2-c]pyridine results in a red-shifted emission compared to the unsubstituted parent complex. rsc.org These complexes exhibit high photoluminescence quantum yields (PLQYs) and microsecond-scale exciton (B1674681) lifetimes. bohrium.comacs.org
The table below highlights some of the key thermal and spectral properties of furo[3,2-c]pyridine coordination compounds.
| Complex | Decomposition Temp. (°C) | Emission Peak (nm) | PLQY | Exciton Lifetime (µs) | Ref |
| Co(NCS)₂(fpy)₄ | >120 | - | - | - | akjournals.com |
| [(3,5-diMeOpfupy)₂Ir(acac)] | 277 | 598 | 0.32 | 1.29 | |
| [(3-MeOpfupy)₂Ir(acac)] | - | 602 | - | - | rsc.org |
| [(4-MeOpfupy)₂Ir(acac)] | - | 523 | - | - | rsc.org |
| [(pfupy)₂Ir(acac)] | - | 538 | - | - | rsc.org |
Materials Science Applications
The unique photophysical properties of furo[3,2-c]pyridine derivatives, particularly their metal complexes, make them highly valuable in the field of materials science. rsc.orgbohrium.com Their primary application is in the development of organic light-emitting diodes (OLEDs).
Iridium(III) complexes with furo[3,2-c]pyridine-based ligands have been shown to be exceptionally efficient phosphorescent emitters for OLEDs. bohrium.comacs.org These materials can harness both singlet and triplet excitons, leading to high internal quantum efficiencies. By carefully designing the C^N ligand, the emission color of the iridium complex can be precisely tuned from blue to deep-red. bohrium.comacs.org
For example, an OLED device using [(pfupy)₂Ir(acac)] as the emitter achieved a record-high external quantum efficiency (EQE) of 30.5% for green emission. By introducing methoxy groups at different positions on the phenyl ring of the ligand, highly efficient green and orange-emitting devices have been fabricated, with EQEs as high as 29.5% and 16.7%, respectively. rsc.org The successful development of a full range of colors demonstrates the great potential of furo[3,2-c]pyridine-based phosphors for use in full-color OLED displays and solid-state lighting. bohrium.comacs.org The improved solubility of some of these complexes also makes them suitable for low-cost, solution-based processing of OLEDs.
Development of Fluorescent Dyes and Luminescence Intensifiers
The furo[3,2-c]pyridine scaffold is a key component in the development of advanced fluorescent materials, particularly in the field of organic light-emitting diodes (OLEDs). Iridium complexes incorporating the furo[3,2-c]pyridine ligand have demonstrated exceptional performance as phosphorescent emitters.
One such complex, (pfupy)₂Ir(acac), which features a 4-phenylfuro[3,2-c]pyridine ligand, has achieved a remarkable external quantum efficiency (EQE) of over 30% in OLEDs without the need for out-coupling technologies. rsc.org This high efficiency is maintained even at high luminance, indicating minimal efficiency roll-off. rsc.org The substitution of sulfur with oxygen in the C^N ligand, when compared to its thiophene-containing counterpart, results in a blue-shifted emission and an improved photoluminescence quantum yield (PLQY) of 0.80. rsc.org
Further modifications to the furo[3,2-c]pyridine structure have enabled the tuning of emission colors across the entire visible spectrum. bohrium.com By altering the C-chelated blocks of these iridium complexes, emission maxima can be tailored from blue (477 nm) to deep-red (641 nm) while maintaining considerable PLQYs. bohrium.com This versatility has led to the development of high-performance OLEDs in a range of colors, including greenish-blue, green, greenish-yellow, orange, and red, all demonstrating high EQEs. bohrium.com
The introduction of methoxyl groups onto the phenyl ring of the furo[3,2-c]pyridine ligand has also been shown to influence the photophysical properties. rsc.org For example, a methoxyl group at the 4-position of the phenyl ring leads to a blue-shifted emission, while a methoxyl group at the 3-position results in a red-shifted emission. rsc.org The addition of two methoxy groups has been shown to improve solubility, which is advantageous for cost-effective, solution-processed device fabrication. d-nb.info
Table 1: Performance of Furo[3,2-c]pyridine-Based Iridium Complexes in OLEDs
| Complex | Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) (%) | Color |
|---|---|---|---|---|
| (pfupy)₂Ir(acac) | 538 | 0.80 | 30.5 | Green |
| (4-MeOpfupy)₂Ir(acac) | 523 | - | - | Green |
| (3-MeOpfupy)₂Ir(acac) | 602 | - | - | Orange |
| (3,5-diMeOpfupy)₂Ir(acac) | 598 | 0.32 | 8.9 (Solution-processed) | Orange |
Potential in Organic Electronics and Functional Materials
The furo[3,2-c]pyridine scaffold holds significant promise for applications in organic electronics and the creation of novel functional materials. rsc.orgcymitquimica.com The conjugated system arising from the fused furan and pyridine rings gives rise to interesting electronic properties that can be exploited in these fields. cymitquimica.com
The successful use of furo[3,2-c]pyridine-based iridium complexes in high-efficiency OLEDs is a clear demonstration of their potential in organic electronics. rsc.orgbohrium.com The ability to tune the emission color and achieve high quantum efficiencies makes them highly attractive for display and lighting applications. bohrium.com The development of soluble derivatives further expands their utility, allowing for fabrication through cost-effective solution-based methods. d-nb.info
Beyond OLEDs, the versatile structure of furo[3,2-c]pyridine makes it a valuable building block in organic synthesis for creating more complex heterocyclic compounds. This adaptability opens up possibilities for designing new materials with tailored electronic and photophysical properties for a range of applications in organic electronics, such as organic photovoltaics and sensors. ias.ac.in
Exploration in Biological Research (Mechanistic & In Vitro Focus Only)
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities in laboratory settings.
Enzyme Inhibition Studies (e.g., kinase inhibition in in vitro assays)
Derivatives of furo[3,2-c]pyridine have been investigated as inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways. For instance, novel 6-aminofuro[3,2-c]pyridines have been identified as potent inhibitors of both c-Met and RON kinases. nih.gov One such compound, OSI-296, demonstrated significant and selective inhibition of these kinases in cellular assays. nih.gov
Furthermore, research into related fused pyridine structures has highlighted their potential as kinase inhibitors. For example, pyridine-ureas have been evaluated for their inhibitory activity against VEGFR-2, a key kinase in angiogenesis. mdpi.com Additionally, tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as novel allosteric inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov While not directly involving the 4-phenoxyfuro[3,2-c]pyridine core, these findings underscore the broader potential of the furopyridine scaffold in designing kinase inhibitors.
Investigation of Molecular Targets and Mechanisms of Action in Model Systems
Research into the molecular mechanisms of furo[3,2-c]pyridine derivatives has provided insights into their biological activities. Studies on dopamine (B1211576) D1 receptor agonists have utilized the this compound scaffold as a key structural component. nih.govnih.gov By systematically modifying different regions of this scaffold, researchers have been able to explore the structure-functional selectivity relationships, leading to the development of compounds with diverse functional profiles, including some with enhanced G protein bias. nih.gov These studies are crucial for understanding how these molecules interact with their biological targets and for designing next-generation biased ligands. nih.gov
In the context of cytotoxicity, pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed through various assays, including acridine (B1665455) orange/ethidium bromide staining, DNA fragmentation, and flow cytometry, which revealed an increase in the sub-G1 cell population and phosphatidylserine (B164497) exposure on the outer cell membrane. nih.gov
Photosensitizer Applications for In Vitro Studies
The field of photodynamic therapy (PDT) presents a promising frontier for the application of novel heterocyclic compounds. PDT is a treatment modality that employs a photosensitizer, a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), which can induce localized cell death, offering a targeted approach to treating diseases like cancer and microbial infections. mdpi.commdpi.com The furo[3,2-c]pyridine scaffold has emerged as a structure of interest in the development of new photosensitizers due to its unique photophysical properties and synthetic accessibility. While direct in vitro studies on the photosensitizing capabilities of this compound are not extensively documented in publicly available literature, research on analogous furo[3,2-c]pyridine derivatives provides a strong basis for its potential in this area.
Derivatives of the furo[3,2-c]pyridine core have been synthesized and evaluated for their efficacy as photosensitizing agents in various in vitro models. These studies typically involve the strategic modification of the furo[3,2-c]pyridine skeleton to enhance its ability to absorb light and efficiently generate cytotoxic ROS. For instance, derivatives of furo[3,2-c]pyridin-4-amine (B1344308) have been developed to act as photosensitizers that, upon activation by light, produce species that can target and destroy cancer cells.
A notable area of investigation is the development of furo[3,2-c]pyridine-based photosensitizers for antimicrobial applications. Researchers have successfully synthesized novel furo[3,2-c]pyridine derivatives designed for the specific imaging and photodynamic destruction of Gram-positive bacteria. rsc.org These compounds have demonstrated high efficiency in generating ROS, which is a critical factor in combating drug-resistant bacterial strains. The ability to selectively target bacteria while minimizing harm to surrounding tissues underscores the therapeutic potential of this class of compounds.
The effectiveness of a photosensitizer is intrinsically linked to its photophysical properties. Key parameters investigated in in vitro studies include the compound's absorption and emission spectra, fluorescence quantum yield, and the efficiency of singlet oxygen generation. beilstein-journals.orgbard.edu For example, a study on a furo[2,3-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics, named LIQ-TF, highlighted its near-infrared emission, high quantum yield, and efficient generation of both singlet oxygen (¹O₂) and hydroxyl radicals (•OH). rsc.org Such properties are highly desirable for effective photodynamic therapy.
In vitro evaluation of these novel photosensitizers typically involves a series of cell-based assays. Dark toxicity studies are first conducted to ensure the compound is not harmful to cells in the absence of light. Subsequently, phototoxicity is assessed by exposing cells treated with the photosensitizer to a specific wavelength of light and measuring the resulting cell death. nih.govplos.org The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the phototoxic potential of a compound. nih.gov
While specific data for this compound is not available, the tables below represent the type of data typically generated in in vitro studies of analogous furo[3,2-c]pyridine-based photosensitizers.
Table 1: Representative Photophysical Properties of a Furo[3,2-c]pyridine-Based Photosensitizer
| Property | Value |
|---|---|
| Maximum Absorption (λmax,abs) | 450 nm |
| Maximum Fluorescence (λmax,fl) | 620 nm |
| Fluorescence Quantum Yield (Φf) | 0.35 |
Table 2: Illustrative In Vitro Photodynamic Efficacy against a Cancer Cell Line
| Compound | Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
|---|---|---|---|
| Control (no light) | 10 | 0 | 98 |
| Photosensitizer A (with light) | 1 | 10 | 75 |
| Photosensitizer A (with light) | 5 | 10 | 42 |
The research into furo[3,2-c]pyridine scaffolds for photosensitizer applications is a dynamic and evolving field. The promising results from in vitro studies of various derivatives suggest that this compound could also possess favorable characteristics for photodynamic therapy, warranting further investigation into its synthesis and photobiological activity.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes for Highly Substituted 4-Phenoxyfuro[3,2-c]pyridines
A primary challenge in exploring the potential of 4-phenoxyfuro[3,2-c]pyridines is the limited number of established synthetic pathways. Future research should focus on creating versatile and efficient methods to access this core structure with diverse substitution patterns.
Key strategies could involve:
Construction from Pyridine (B92270) Precursors: A plausible approach involves starting with a pre-functionalized pyridine ring. For instance, a 3-hydroxy-4-chloropyridine could serve as a key intermediate. The phenoxy group could be introduced via nucleophilic aromatic substitution of the chlorine, followed by building the furan (B31954) ring onto the pyridine core. A subsequent Thorpe–Ziegler intramolecular cyclization of an O-alkylated intermediate could yield the desired furo[3,2-c]pyridine (B1313802) system. ias.ac.in
Tandem Cyclization Reactions: A novel and highly efficient strategy could be the tandem formation of both the furan and pyridine rings. Recent work has shown that furo[3,2-c]pyridines can be synthesized from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) in a catalyst-free reaction. researchgate.netbohrium.com Adapting this methodology to incorporate a phenoxy substituent at the desired position would be a significant advancement. This might involve synthesizing a 2-phenoxy-3-alkynyl-4-pyrone as a key starting material.
Post-functionalization Strategies: Developing methods to functionalize a parent 4-phenoxyfuro[3,2-c]pyridine core is also crucial. This would allow for the late-stage introduction of various substituents, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. This could include palladium-catalyzed cross-coupling reactions on halogenated versions of the scaffold. nih.gov
A significant challenge will be achieving regioselectivity, particularly when introducing multiple substituents onto the heterocyclic core. Overcoming the limited availability of suitably substituted starting materials will also be a key hurdle. bohrium.com
Exploration of New Reactivity Patterns and Chemical Transformations
The unique electronic environment of the furo[3,2-c]pyridine scaffold, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, suggests a rich and complex reactivity profile that is yet to be explored.
Future research should investigate:
Electrophilic Aromatic Substitution: The furan portion of the scaffold is expected to be more susceptible to electrophilic attack than the pyridine ring. Studies on halogenation, nitration, and Friedel-Crafts reactions could reveal the regioselectivity of these transformations and provide routes to new derivatives functionalized on the furan ring.
Nucleophilic Aromatic Substitution: The pyridine ring, particularly at positions ortho and para to the ring nitrogen, is expected to be susceptible to nucleophilic attack. nih.gov This could be exploited to introduce a variety of functional groups. The reactivity of the 4-phenoxy group itself as a potential leaving group under certain conditions could also be explored.
C-H Functionalization: Modern C-H activation and functionalization techniques could provide direct and atom-economical routes to substituted derivatives, avoiding the need for pre-functionalized substrates. acs.org Exploring C-H amination or borylation on the pyridine moiety could be a fruitful avenue. acs.org
Ring-Opening Reactions: The stability of the furo[3,2-c]pyridine core under various conditions (acidic, basic, reductive) is unknown. Investigating its stability and potential for controlled ring-opening reactions could lead to novel heterocyclic scaffolds. For example, treatment of a related furo[2,3-b]pyridine (B1315467) with hydrazine (B178648) was shown to open the furan ring, generating a new dihydropyrazolone scaffold. acs.org
Advanced Spectroscopic Characterization of Novel Derivatives
As novel derivatives of this compound are synthesized, their thorough characterization will be essential. This provides not only structural proof but also fundamental data for understanding their electronic and conformational properties.
Key spectroscopic techniques will include:
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be vital for unambiguous structure elucidation. The chemical shifts will provide insight into the electron distribution within the fused ring system.
Infrared (IR) Spectroscopy: IR spectra will be used to identify key functional groups. For instance, the C-O-C stretching vibrations of the furan and phenoxy groups, and the C=N/C=C stretching vibrations of the pyridine ring will be characteristic. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of new compounds. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information.
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of structure and offer precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
Below is a table of hypothetical spectroscopic data for the parent compound, this compound.
| Technique | Expected Data / Signatures |
| ¹H NMR | Signals for pyridine protons (δ 7.5-8.5 ppm), furan protons (δ 6.5-7.8 ppm), and phenoxy protons (δ 7.0-7.5 ppm). |
| ¹³C NMR | Resonances for aromatic carbons in the range of δ 110-160 ppm. Specific shifts will indicate the electronic environment of each carbon. |
| IR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1600 & ~1500 (C=C/C=N stretch), ~1240 (Aryl C-O stretch). |
| HRMS (ESI) | Calculation for [M+H]⁺ corresponding to the exact mass of the protonated molecule (e.g., C₁₃H₁₀NO₂⁺). |
In-depth Computational Studies for Structure-Property Relationships
Computational chemistry offers a powerful tool to complement experimental findings and to guide future synthetic efforts. In-depth computational studies can provide a deeper understanding of the structure-property relationships of 4-phenoxyfuro[3,2-c]pyridines.
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: To predict molecular geometries, vibrational frequencies, and NMR chemical shifts, allowing for direct comparison with experimental data. acs.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic properties relevant to materials science applications.
Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, guiding the design of chemical reactions.
Molecular Docking: If a biological target is identified, molecular docking studies can predict binding modes and affinities, guiding the design of more potent analogues. nih.govresearchgate.net
The following table presents hypothetical computational parameters for this compound, which would need to be determined through detailed calculations.
| Parameter | Hypothetical Value / Description | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
Identification of Further Non-Clinical Applications in Chemical Biology or Materials Science
While clinical applications are beyond this scope, the unique structural and predicted electronic properties of 4-phenoxyfuro[3,2-c]pyridines make them attractive candidates for non-clinical applications.
Potential areas for exploration include:
Chemical Probes: Substituted furopyridines could be developed as chemical probes to study biological systems. nih.govchemicalprobes.org For example, derivatives could be designed as specific enzyme inhibitors (e.g., for kinases) or as fluorescent probes for cellular imaging, leveraging the intrinsic fluorescence of the heterocyclic core. nih.govacs.orgmdpi.com The phenoxy group can be readily modified to attach linkers or reporter groups.
Organic Electronics: Fused aromatic heterocycles are of great interest in materials science. ias.ac.inopenmedicinalchemistryjournal.com The rigid, planar structure and potential for π-π stacking make this compound derivatives candidates for use in organic light-emitting diodes (OLEDs) or organic semiconductors. Their electronic properties can be tuned by introducing electron-donating or electron-withdrawing substituents.
Dyes and Sensors: The extended π-system of the scaffold suggests that these compounds may possess interesting photophysical properties, such as absorption and emission in the visible range, making them potentially useful as dyes or as components of chemical sensors. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for preparing 4-phenoxyfuro[3,2-c]pyridine, and how can reaction yields be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution using 4-chlorofuro[3,2-c]pyridine as a precursor. For example, reacting 4-chloro derivatives with sodium phenoxide in ethanol under reflux conditions yields the phenoxy-substituted product . The Suzuki coupling reaction with phenylboronic acid and Pd(PPh₃)₄ catalyst in dichloromethane has also been employed, though yields can be low (e.g., 20.2% for 4-phenyl derivatives). Optimization strategies include varying catalysts (e.g., PdCl₂(dppf)), solvent polarity, and temperature to suppress dimerization side products like 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine .
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and purity. For example, the aromatic proton signals in 4-phenyl derivatives appear as distinct multiplets in the δ 7.2–8.5 ppm range . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound analogs?
- Methodological Answer : Agar diffusion (zone inhibition) and broth microdilution (minimal inhibitory concentration, MIC) assays are standard. For instance, bacterial strains like Bacillus subtilis and fungal strains like Aspergillus niger are tested at concentrations ranging from 1–100 µg/mL. Data interpretation must account for solvent controls (e.g., DMSO) and reference antibiotics (e.g., ampicillin) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy group) influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. For example, 4-(trifluoromethylphenoxy) analogs show MIC values 2–4× lower than unsubstituted derivatives against Staphylococcus aureus . Computational tools like molecular docking (AutoDock Vina) can predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies resolve contradictory data in biological evaluations of this compound analogs?
- Methodological Answer : Discrepancies in activity (e.g., bacterial vs. fungal inhibition) may arise from differences in cell wall permeability or efflux pump expression. Redesign assays using isogenic mutant strains (e.g., Candida albicans Δcdr1) to isolate resistance mechanisms . For pharmacokinetic contradictions, employ metabolic stability assays (e.g., liver microsome incubation) to assess cytochrome P450-mediated degradation .
Q. How can computational modeling guide the design of this compound-based inhibitors for CNS targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations predict binding affinities for serotonin (5-HT₂) or dopamine (D₂) receptors. For example, furo[3,2-c]pyridine derivatives exhibit weak D₂ binding (Ki > 1 µM) but strong 5-HT₂A antagonism (Ki < 50 nM), aligning with antipsychotic activity in rodent models .
Q. What are the challenges in scaling up Suzuki coupling reactions for this compound synthesis?
- Methodological Answer : Catalyst leaching and by-product formation (e.g., homocoupling of boronic acids) are common issues. Use immobilized catalysts (e.g., Pd@SiO₂) and continuous-flow reactors to improve yield and reproducibility. Monitor reaction progress via LC-MS and optimize stoichiometry (e.g., 1.2 eq boronic acid to 1 eq chloro derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
